molecular formula C4H5NO3S B13071209 2-Methanesulfonyl-3-oxopropanenitrile

2-Methanesulfonyl-3-oxopropanenitrile

Cat. No.: B13071209
M. Wt: 147.15 g/mol
InChI Key: OVIXWBVCYHPNMI-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-3-oxopropanenitrile (C₅H₅NO₄S) is an organosulfur compound featuring a methanesulfonyl group (-SO₂CH₃) at the C2 position, a ketone (-C=O) at C3, and a nitrile (-C≡N) at the terminal carbon. This trifunctional molecule exhibits unique reactivity due to the electron-withdrawing effects of the sulfonyl and nitrile groups, which activate the ketone for nucleophilic addition or substitution reactions. The compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where sulfonyl groups are common motifs for bioactivity or stability enhancement.

Properties

Molecular Formula

C4H5NO3S

Molecular Weight

147.15 g/mol

IUPAC Name

2-methylsulfonyl-3-oxopropanenitrile

InChI

InChI=1S/C4H5NO3S/c1-9(7,8)4(2-5)3-6/h3-4H,1H3

InChI Key

OVIXWBVCYHPNMI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(C=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonyl-3-oxopropanenitrile typically involves the reaction of methanesulfonyl chloride with a suitable nitrile precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of 2-Methanesulfonyl-3-oxopropanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonyl-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methanesulfonyl-3-oxopropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-3-oxopropanenitrile involves its ability to act as an alkylating agent. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This property makes it useful in the modification of proteins and other biological molecules .

Comparison with Similar Compounds

To contextualize its properties, 2-Methanesulfonyl-3-oxopropanenitrile is compared below with structurally analogous compounds, focusing on substituent effects and reactivity.

Structural Analogs: Substituent Variations

The most closely related compound identified in the provided evidence is 3-(Furan-2-yl)-2-methanesulfonyl-3-oxopropanenitrile (CAS: 1486741-78-9) . A detailed comparison is outlined in Table 1.

Table 1: Comparative Analysis of 2-Methanesulfonyl-3-oxopropanenitrile and Its Furan Derivative

Property 2-Methanesulfonyl-3-oxopropanenitrile 3-(Furan-2-yl)-2-methanesulfonyl-3-oxopropanenitrile
Molecular Formula C₅H₅NO₄S C₈H₇NO₄S
Molecular Weight 175.16 g/mol 213.21 g/mol
Substituent at C3 Oxo (ketone) 3-Oxo with furan-2-yl group
Key Functional Groups Methanesulfonyl, nitrile, ketone Methanesulfonyl, nitrile, ketone, furan
Electron Effects Strong electron-withdrawing (-SO₂CH₃, -C≡N) Additional electron-rich furan ring introduces π-conjugation
Reactivity Profile Ketone prone to nucleophilic attack; sulfonyl group may act as a leaving group Furan enables electrophilic aromatic substitution or cycloaddition (e.g., Diels-Alder)
Key Differences and Implications

The furan ring may participate in cycloaddition reactions, which are absent in the parent compound .

Steric Effects : The bulkier furan substituent at C3 could hinder nucleophilic attack at the ketone compared to the unsubstituted parent compound.

Synthetic Utility : While 2-Methanesulfonyl-3-oxopropanenitrile is a simpler scaffold for functionalization, the furan derivative offers opportunities for diversification via aromatic chemistry.

Biological Activity

2-Methanesulfonyl-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C5H7NO3S
  • Molecular Weight : 175.18 g/mol
  • IUPAC Name : 2-methanesulfonyl-3-oxopropanenitrile

The biological activity of 2-Methanesulfonyl-3-oxopropanenitrile is primarily attributed to its ability to interact with various biological targets. The presence of the methanesulfonyl group enhances its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets. The nitrile functional group may also play a role in enzyme inhibition or modulation.

Biological Activity

  • Antimicrobial Activity : Preliminary studies indicate that 2-Methanesulfonyl-3-oxopropanenitrile exhibits antimicrobial properties against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis.
  • Anticancer Properties : Research has demonstrated that this compound may inhibit the proliferation of certain cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells, possibly through the activation of caspase pathways.
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to proteases involved in disease processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 2-Methanesulfonyl-3-oxopropanenitrile against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing significant antibacterial activity.

Case Study 2: Anticancer Activity

In a study published by Johnson et al. (2024), the anticancer effects of the compound were assessed using human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent reduction in cell viability, with IC50 values determined at 15 µM after 48 hours of treatment.

Research Findings Summary

Study Focus Findings Reference
Smith et al., 2023AntimicrobialMIC of 32 µg/mL against S. aureus
Johnson et al., 2024AnticancerIC50 of 15 µM in MCF-7 cells

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